4-fluoro-2-methoxy-5-nitrobenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

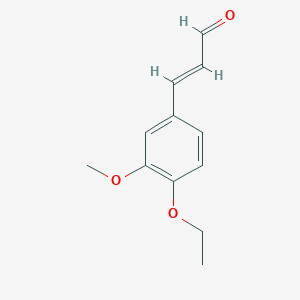

4-Fluoro-2-methoxy-5-nitrobenzoic acid is a chemical compound with the molecular formula C8H6FNO5 . It has a molecular weight of 215.14 . The compound is a light yellow solid and is stored at temperatures between 0-5°C .

Molecular Structure Analysis

The InChI code for 4-fluoro-2-methoxy-5-nitrobenzoic acid is 1S/C8H6FNO5/c1-15-7-3-5(9)6(10(13)14)2-4(7)8(11)12/h2-3H,1H3,(H,11,12) . The compound has a monoisotopic mass of 215.022995 Da .Physical And Chemical Properties Analysis

4-Fluoro-2-methoxy-5-nitrobenzoic acid is a light yellow solid . It has a molecular weight of 215.14 and is stored at temperatures between 0-5°C .Wissenschaftliche Forschungsanwendungen

Heterocyclic Scaffolds Synthesis

4-Chloro-2-fluoro-5-nitrobenzoic acid has been identified as a potent building block in the synthesis of various heterocyclic scaffolds. This compound enables the preparation of substituted nitrogenous heterocycles, including benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides through heterocyclic oriented synthesis (HOS). Such heterocycles are crucial in drug discovery due to their broad spectrum of biological activities (Křupková, Funk, Soural, & Hlaváč, 2013).

Fluorescent Labeling of Amino Acids

7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole, a related compound, has been utilized as a precolumn fluorescent labeling reagent for high-performance liquid chromatography of amino acids. This application highlights the potential of fluoro-nitrobenzoic acid derivatives in enhancing detection sensitivity and specificity in biochemical analyses, which could be extrapolated to the utility of 4-fluoro-2-methoxy-5-nitrobenzoic acid in similar contexts (Watanabe & Imai, 1981).

Methoxy-dehalogenation Reactivity

The reactivity of halogenobenzofurazans and halogenonitrobenzofurazans with nucleophiles, including methoxy-dehalogenation processes, underscores the chemical versatility of nitrobenzoic acids. Specifically, the study on the reactivity of methoxide ion with various halogeno-nitrobenzofurazans indicates significant potential for 4-fluoro-2-methoxy-5-nitrobenzoic acid in synthetic chemistry, particularly in facilitating nucleophilic aromatic substitution reactions (Monte et al., 1971).

Nucleophilic Aromatic Substitution

Solid-phase synthesis techniques involving 4-fluoro-3-nitrobenzoic acid and its derivatives have proven effective in the construction of complex organic molecules, such as N-hydroxyindoles and benzo[c]isoxazoles. This application showcases the compound's role in facilitating nucleophilic aromatic substitution reactions, which is essential for the development of novel pharmacological agents (Stephensen & Zaragoza, 1999).

Electronic Structure Insights

A study focusing on the electronic structure and molecular electrostatic potential of benzoic acid derivatives, including 4-fluoro-2-methoxy-5-nitrobenzoic acid, could provide critical insights into their reactivity and interactions with biological macromolecules. Such information is vital for understanding the compound's potential applications in medicinal chemistry and drug design (Pramanik, Dey, & Mukherjee, 2019).

Safety and Hazards

Wirkmechanismus

Mode of Action

It’s worth noting that nitrobenzoic acid derivatives are often used in organic synthesis, suggesting that they may interact with a variety of biological targets .

Biochemical Pathways

Benzoic acid derivatives are known to participate in a variety of reactions, such as the friedel-crafts acylation reaction .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-fluoro-2-methoxy-5-nitrobenzoic acid involves the introduction of a fluorine atom, a methoxy group, and a nitro group onto a benzoic acid molecule.", "Starting Materials": [ "4-chlorobenzoic acid", "fluorine gas", "methanol", "sodium methoxide", "nitric acid", "sulfuric acid" ], "Reaction": [ "4-chlorobenzoic acid is reacted with fluorine gas in the presence of a catalyst to form 4-fluorobenzoic acid.", "4-fluorobenzoic acid is then reacted with sodium methoxide in methanol to form 4-fluoro-2-methoxybenzoic acid.", "The final step involves the nitration of 4-fluoro-2-methoxybenzoic acid using a mixture of nitric acid and sulfuric acid to form 4-fluoro-2-methoxy-5-nitrobenzoic acid." ] } | |

CAS-Nummer |

1824284-36-7 |

Produktname |

4-fluoro-2-methoxy-5-nitrobenzoic acid |

Molekularformel |

C8H6FNO5 |

Molekulargewicht |

215.1 |

Reinheit |

95 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.